N-{2,2,2-trichloro-1-[(quinolin-8-ylcarbamothioyl)amino]ethyl}benzamide
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Overview
Description
N-{2,2,2-trichloro-1-[(quinolin-8-ylcarbamothioyl)amino]ethyl}benzamide is a complex organic compound with a unique structure that includes a quinoline moiety, a trichloromethyl group, and a benzamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,2,2-trichloro-1-[(quinolin-8-ylcarbamothioyl)amino]ethyl}benzamide typically involves multiple steps. One common synthetic route includes the reaction of quinoline-8-amine with trichloroacetyl chloride to form an intermediate, which is then reacted with benzoyl isothiocyanate to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane or chloroform, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, such as maintaining purity and yield, would be applied in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
N-{2,2,2-trichloro-1-[(quinolin-8-ylcarbamothioyl)amino]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-{2,2,2-trichloro-1-[(quinolin-8-ylcarbamothioyl)amino]ethyl}benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific proteins or pathways involved in diseases.
Mechanism of Action
The mechanism of action of N-{2,2,2-trichloro-1-[(quinolin-8-ylcarbamothioyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt protein-protein interactions. The quinoline moiety is known to intercalate with DNA, which could contribute to its biological effects. Additionally, the compound’s ability to form hydrogen bonds and participate in hydrophobic interactions plays a role in its activity .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-trichloro-1-{[(quinolin-8-yl)carbamothioyl]amino}ethyl)prop-2-enamide
- N-(2,2,2-trichloro-1-{[(8-quinolinylamino)carbonothioyl]amino}ethyl)-2-furamide
Uniqueness
N-{2,2,2-trichloro-1-[(quinolin-8-ylcarbamothioyl)amino]ethyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research .
Properties
Molecular Formula |
C19H15Cl3N4OS |
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Molecular Weight |
453.8 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(quinolin-8-ylcarbamothioylamino)ethyl]benzamide |
InChI |
InChI=1S/C19H15Cl3N4OS/c20-19(21,22)17(25-16(27)13-6-2-1-3-7-13)26-18(28)24-14-10-4-8-12-9-5-11-23-15(12)14/h1-11,17H,(H,25,27)(H2,24,26,28) |
InChI Key |
AEBSUNXCMFOFMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
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